Fipronil Desulfinyl Fipronil Desulfinyl Fipronil-desulfinyl is a member of the class of pyrazoles that is 1H-pyrazole that is substituted at positions 1, 3, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, cyano, trifluoromethyl, and amino groups, respectively. It has a role as a marine xenobiotic metabolite. It is a member of pyrazoles, a dichlorobenzene, a member of (trifluoromethyl)benzenes and a nitrile.
Brand Name: Vulcanchem
CAS No.: 205650-65-3
VCID: VC21339357
InChI: InChI=1S/C12H4Cl2F6N4/c13-5-1-4(11(15,16)17)2-6(14)9(5)24-10(22)8(12(18,19)20)7(3-21)23-24/h1-2H,22H2
SMILES: C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)C(F)(F)F)N)Cl)C(F)(F)F
Molecular Formula: C12H4Cl2F6N4
Molecular Weight: 389.08 g/mol

Fipronil Desulfinyl

CAS No.: 205650-65-3

Cat. No.: VC21339357

Molecular Formula: C12H4Cl2F6N4

Molecular Weight: 389.08 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Fipronil Desulfinyl - 205650-65-3

CAS No. 205650-65-3
Molecular Formula C12H4Cl2F6N4
Molecular Weight 389.08 g/mol
IUPAC Name 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrazole-3-carbonitrile
Standard InChI InChI=1S/C12H4Cl2F6N4/c13-5-1-4(11(15,16)17)2-6(14)9(5)24-10(22)8(12(18,19)20)7(3-21)23-24/h1-2H,22H2
Standard InChI Key JWKXVHLIRTVXLD-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)C(F)(F)F)N)Cl)C(F)(F)F
Canonical SMILES C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)C(F)(F)F)N)Cl)C(F)(F)F
Appearance Pale Yellow Solid
Melting Point 191-193 °C

Chemical Structure and Properties

Fipronil desulfinyl (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrazole-3-carbonitrile) forms through the photochemical desulfinylation of fipronil, involving the loss of the trifluoromethylsulfinyl moiety from the parent compound. This transformation reduces the molecular mass from fipronil's 437 Da to 389 Da, representing a 48 Da difference that corresponds to the extrusion of the sulfinyl group .

The physical properties of fipronil desulfinyl include:

  • Melting point: 189-190°C (compared to fipronil's 201-202°C)

  • Molecular formula: C₁₂H₄Cl₂F₆N₄

  • Appearance: solid crystalline compound

Nuclear magnetic resonance (NMR) spectroscopy data for fipronil desulfinyl reveals characteristic signals:

  • ¹H NMR (CDCl₃): δ 7.82 (singlet, 2H, aryl), 4.30 (singlet, 2H, NH₂)

  • ¹⁹F NMR (CDCl₃): δ -99.39 (phenyl-CF₃), -106.17 (pyrazole-CF₃)

The structural difference between fipronil and its desulfinyl derivative is significant as it affects both environmental behavior and biological activity.

Toxicological Properties

Neurotoxicity

Fipronil desulfinyl exhibits profound neurotoxic effects through its interaction with the γ-aminobutyric acid (GABA) receptor. Similar to the parent compound, it acts as a noncompetitive blocker of the GABA-gated chloride channel, but with important differences in potency and selectivity .

Table 1. Comparative Toxicity and Receptor Binding Properties of Fipronil and Fipronil Desulfinyl

CompoundLD₅₀ (mg/kg)Receptor IC₅₀ (nM)
HouseflyMouseHouseflyMouse
Fipronil0.13416.3 ± 1.31010 ± 20
Fipronil Desulfinyl0.058235.4 ± 1.097 ± 4

Note: LD₅₀ values at 24h are reproducible within 2.0-fold for houseflies and 1.3-fold for mice. The receptor IC₅₀ values are given as mean ± SEM (n = 3).

The data reveals that fipronil desulfinyl is more acutely toxic to both houseflies and mice than the parent compound, with approximately twice the potency. Critically, while fipronil desulfinyl and fipronil exhibit comparable potency at insect GABA receptors, the desulfinyl derivative shows approximately 10-fold higher potency at mammalian receptors . This narrowing of the selectivity ratio between insects and mammals has important implications for the ecological risk profile of fipronil in the environment.

The insect-to-vertebrate specificity decreases in the following order: fipronil > lindane > desulfinyl fipronil > fipronil sulfone > α-endosulfan . This decreased selectivity indicates that fipronil desulfinyl poses potentially greater risks to non-target vertebrates than the parent compound.

Cellular and Metabolic Effects

Recent studies employing targeted metabolomics and lipidomics reveal that fipronil desulfinyl significantly disrupts cellular metabolism in PC12 cells. Fipronil desulfinyl has been demonstrated to be more toxic than the parent compound fipronil, affecting lipid and amino acid metabolism .

The compound strongly influences the metabolism of:

  • Phosphatidylserine (PS18:0/20:4)

  • Amino acids including glutamate, phenylalanine, serine, and aspartic acid

These metabolic disruptions suggest potential mechanisms of toxicity including:

  • Cellular macromolecule damage

  • Nerve signal transmission disturbance

  • Energy metabolism disruption caused by oxidative stress

The higher toxicity of fipronil desulfinyl appears to be related to its capacity to induce oxidative stress, which may explain its enhanced toxicity compared to the parent compound .

Mitochondrial Effects

Fipronil desulfinyl demonstrates significant effects on mitochondrial function. Studies on isolated rat liver mitochondria show that the compound acts as both a mitochondrial inhibitor and uncoupler . These effects include:

  • Inhibition of respiratory chain function

  • Disruption of mitochondrial membrane potential

  • Calcium efflux from mitochondria

The mitochondrial effects vary in potency between fipronil and its metabolites. These disruptions of mitochondrial bioenergetics and calcium homeostasis may contribute to the hepatotoxic potential of fipronil-related compounds .

Analytical Detection Methods

The detection and quantification of fipronil desulfinyl in environmental and biological samples employ various analytical techniques, primarily based on chromatographic separation coupled with mass spectrometric detection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for fipronil desulfinyl detection include:

Table 2. LC-MS/MS Parameters for Fipronil Desulfinyl Detection

MRM Mass TransitionQ1 Mass (Da)Q3 Mass (Da)Declustering Potential (V)Collision Energy (V)
Fipronil desulfinyl-1387.947282.978-91-42
Fipronil desulfinyl-2387.947325.962-91-42

Note: Additional instrument parameters include Focusing Potential: -280 V, Entrance Potential: -10 V, and Collision Cell Exit Potential: -5 to -9 V.

Gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are also effective analytical approaches for detecting fipronil desulfinyl in both environmental and biological matrices .

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